

Spectroscopic Characterization of 5-Bromo-2-iodo-4-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: **5-Bromo-2-iodo-4-methylpyridine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-Bromo-2-iodo-4-methylpyridine** (CAS No. 941294-57-1). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in its empirical characterization.

Predicted Spectroscopic Data

The following sections and tables summarize the expected quantitative data for **5-Bromo-2-iodo-4-methylpyridine** based on its molecular structure and spectroscopic theory. This data is predictive and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to display three distinct signals: two for the aromatic protons on the pyridine ring and one for the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and iodine atoms, as well as the nitrogen atom in the pyridine ring.

¹³C NMR: The carbon-13 NMR spectrum is predicted to show six unique signals, corresponding to the five carbons of the pyridine ring and the single methyl carbon. The carbons directly bonded to the electronegative bromine and iodine atoms (C-5 and C-2, respectively) are expected to be significantly shifted downfield.

Table 1: Predicted ¹H NMR Data for **5-Bromo-2-iodo-4-methylpyridine** (in CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity
H-6	~8.3 - 8.5	Singlet (s)
H-3	~7.5 - 7.7	Singlet (s)
-CH ₃	~2.4 - 2.6	Singlet (s)

Table 2: Predicted ¹³C NMR Data for **5-Bromo-2-iodo-4-methylpyridine** (in CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2	~120 - 125
C-3	~140 - 145
C-4	~148 - 152
C-5	~125 - 130
C-6	~150 - 155
-CH ₃	~18 - 22

Mass Spectrometry (MS)

The mass spectrum, likely acquired via Electron Ionization (EI), will be characterized by the molecular ion peak and various fragment ions. A key diagnostic feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). The molecular ion peak [M]⁺ is expected at m/z 297, with a significant [M+2]⁺ peak at m/z 299 due to the ⁸¹Br isotope.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for **5-Bromo-2-iodo-4-methylpyridine**

m/z	Predicted Relative Intensity	Assignment
299	High	[M+2] ⁺ (containing ⁸¹ Br)
297	High	[M] ⁺ (containing ⁷⁹ Br)
170	Moderate	[M - I] ⁺
218/220	Moderate	[M - Br] ⁺
155	Moderate	[M - I - CH ₃] ⁺

Infrared (IR) Spectroscopy

The IR spectrum of **5-Bromo-2-iodo-4-methylpyridine**, analyzed as a solid (e.g., KBr pellet), is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Predicted FT-IR Data for **5-Bromo-2-iodo-4-methylpyridine** (KBr Pellet)

Wavenumber (cm ⁻¹)	Predicted Intensity	Assignment
3050 - 3100	Medium	Aromatic C-H stretch
2920 - 2980	Medium	-CH ₃ stretch
1580 - 1610	Strong	C=C and C=N ring stretching
1450 - 1480	Medium	-CH ₃ bend
1000 - 1200	Strong	C-Br stretch, C-I stretch
800 - 850	Strong	C-H out-of-plane bend

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **5-Bromo-2-iodo-4-methylpyridine** into a clean, dry vial. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.
- Data Acquisition: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. [\[1\]](#)
- ¹H NMR: Acquire the proton spectrum using a standard pulse sequence with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. [\[1\]](#)
- ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary to obtain a spectrum with adequate signal intensity.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For a non-polar compound like this, GC-MS with an EI source is a common method.

Procedure (GC-MS with EI):

- Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (~1 mg) of **5-Bromo-2-iodo-4-methylpyridine** in a volatile organic solvent (e.g., 1 mL of dichloromethane or hexane) in a clean vial.[2]
- Instrument Setup: Set the GC oven program to start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C. Use Helium as the carrier gas with a constant flow rate. Set the MS parameters: Ionization Mode to EI at 70 eV, Mass Range to scan from m/z 40 to 400, and the Source Temperature to ~230 °C.[2]
- Injection and Analysis: Inject a small volume (e.g., 1 μ L) of the prepared sample solution into the GC.
- Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **5-Bromo-2-iodo-4-methylpyridine**. Extract the mass spectrum for that peak and identify the molecular ion and major fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

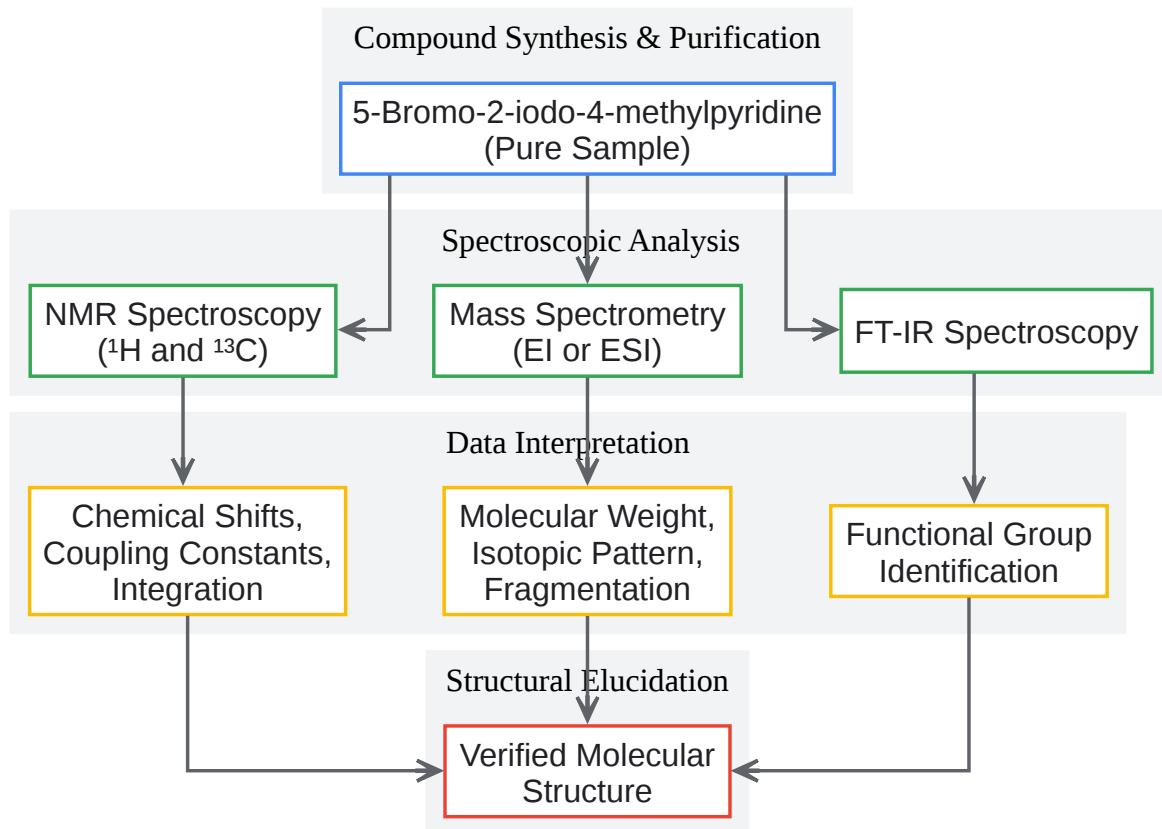
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (KBr Pellet Method):

- Sample Preparation: Grind a small amount (1-2 mg) of **5-Bromo-2-iodo-4-methylpyridine** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
- Pellet Formation: Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.[3]
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment (or a pure KBr pellet). Then, record the sample spectrum. The instrument software will automatically subtract the background spectrum.[4]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like **5-Bromo-2-iodo-4-methylpyridine**.



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